

# An In-depth Technical Guide to the Physicochemical Properties of 2-Coumaranone

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

2-**Coumaranone**, also known as 2(3H)-benzofuranone, is a bicyclic heterocyclic compound featuring a benzene ring fused to a y-butyrolactone ring.[1] This structural motif is the core of various natural products and pharmacologically active substances, highlighting its significance in medicinal chemistry and drug development.[2] 2-**Coumaranone** serves as a versatile starting material for the synthesis of a wide range of compounds, including fluorescent dyes, the antiarrhythmic drug dronedarone, and the fungicide azoxystrobin.[2] Its derivatives are also notable for their chemiluminescent properties, which have found applications in bioanalytical assays.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-**coumaranone**, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in the field.

## **Physicochemical Properties**

The fundamental physicochemical properties of 2-**coumaranone** are summarized in the tables below, providing a ready reference for laboratory applications.

### **General and Physical Properties**



Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>2</sub>	
Molecular Weight	134.13 g/mol	
Appearance	Off-white to pale yellow solid with an aromatic odor	[2]
Melting Point	49–51 °C	[2][4]
Boiling Point	248–250 °C	[4]
logP (Octanol-Water)	1.1481	[5]

**Solubility Profile** 

Solvent	Solubility	Reference(s)
Hot Water	Soluble	[2]
Diethyl Ether	Soluble	[2]
Acetonitrile	Soluble	[2]
Ethanol	Readily soluble	[6]
Acetone	Readily soluble	[6]
Chloroform	Readily soluble	[6]

### **Acidity**

An experimental pKa value for 2-**coumaranone** is not readily available in the literature. However, it is the lactone of 2-hydroxyphenylacetic acid. The experimental pKa1 value for 2-hydroxyphenylacetic acid is reported to be 4.17.[1] Lactones can undergo hydrolysis in aqueous solutions, particularly under basic conditions, to form the corresponding hydroxy-carboxylic acid.[2]

## **Spectroscopic Data**



The following tables summarize the key spectral data for 2-**coumaranone**, which are crucial for its identification and characterization.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
7.30 - 7.28	m	Aromatic H	[7]
7.135	m	Aromatic H	[7]
7.090	m	Aromatic H	[7]
3.726	S	-CH <sub>2</sub> -	[7]

#### <sup>13</sup>C NMR

Chemical Shift (ppm)	Assignment	Reference(s)
175.8	C=O (lactone)	Inferred from typical values
152.1	Ar-C-O	Inferred from typical values
129.0	Ar-CH	Inferred from typical values
125.1	Ar-CH	Inferred from typical values
121.9	Ar-C	Inferred from typical values
113.1	Ar-CH	Inferred from typical values
35.8	-CH <sub>2</sub> -	Inferred from typical values

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis. The provided values are based on general knowledge of similar structures.

### Infrared (IR) Spectroscopy



Peak Position (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Reference(s)
~3050	Medium	Aromatic C-H stretch	[8]
~2920	Medium	Aliphatic C-H stretch	[8]
1820 - 1805	Strong	C=O stretch (lactone)	Inferred from typical values
~1600, ~1480	Medium-Strong	Aromatic C=C stretch	[8]
~1280	Strong	C-O stretch (lactone)	[8]

<u>UV-Vis Spectroscopy</u>

λmax (nm)	Molar Absorptivity (ε)	Solvent	Reference(s)
~250, ~280	Not specified	Not specified	Inferred from aromatic structure

Note: Specific UV-Vis data with molar absorptivity for 2-**coumaranone** is not readily available in the searched literature. The indicated  $\lambda$ max values are typical for aromatic compounds with similar structures.

## **Experimental Protocols Synthesis of 2-Coumaranone**

A common laboratory-scale synthesis of 2-**coumaranone** involves the acid-catalyzed intramolecular cyclization of 2-hydroxyphenylacetic acid.

#### Materials:

- · 2-Hydroxyphenylacetic acid
- Toluene
- Concentrated Sulfuric Acid



- Sodium Bicarbonate solution (saturated)
- · Anhydrous Magnesium Sulfate
- Three-necked flask equipped with a Dean-Stark trap and condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a 250 mL three-necked flask, add 15.2 g (100 mmol) of 2-hydroxyphenylacetic acid and 100 mL of toluene.
- · Assemble the Dean-Stark trap and condenser.
- Begin stirring the mixture and heat it to reflux.
- Once refluxing, carefully add a catalytic amount of concentrated sulfuric acid.
- Continue refluxing for several hours, monitoring the reaction progress by observing the collection of water in the Dean-Stark trap.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the toluene under reduced pressure using a rotary evaporator to yield the crude 2coumaranone.
- The crude product can be further purified by recrystallization or distillation.



### **Purification by Recrystallization**

#### Materials:

- Crude 2-coumaranone
- Suitable solvent (e.g., a mixture of ethanol and water)
- Erlenmeyer flask
- Hot plate
- Ice bath
- · Büchner funnel and filter paper
- Vacuum flask

#### Procedure:

- Solvent Selection: Determine a suitable solvent or solvent pair in which 2-coumaranone is
  highly soluble at elevated temperatures and poorly soluble at low temperatures.
- Dissolution: Place the crude 2-**coumaranone** in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Allow the crystals to air dry or dry them in a desiccator to remove the residual solvent.[10]



## Mandatory Visualizations Synthesis Workflow of 2-Coumaranone

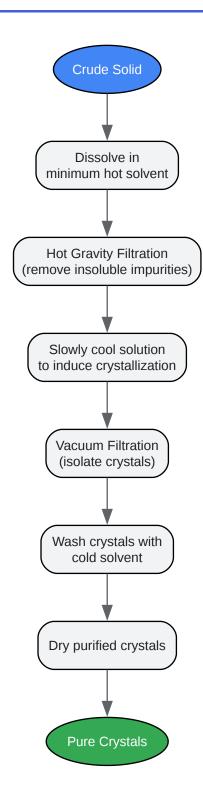


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Caption: Synthesis workflow for 2-coumaranone.

## **General Purification Workflow by Recrystallization**



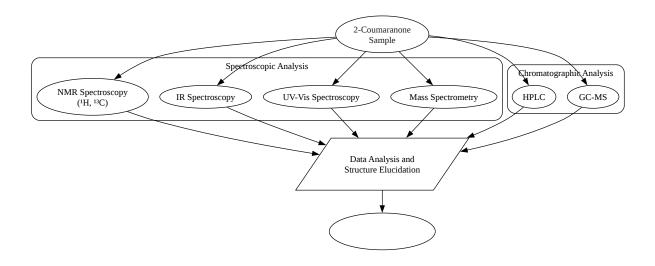


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Caption: General recrystallization workflow.



## Analytical Workflow for 2-Coumaranone Identification```dot



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Caption: Chemiluminescence mechanism.

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